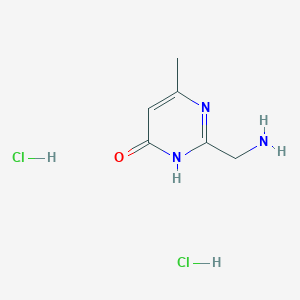

2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Aminomethyl)benzimidazole dihydrochloride is an organic compound with a molecular formula of C8H11Cl2N3 . It is used in the synthesis of other compounds, as a buffer, and as a chelating agent .

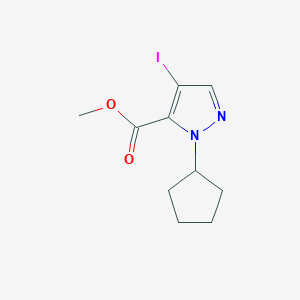

Synthesis Analysis

In one study, a Schiff base chemosensor based on benzimidazole was synthesized . The synthesis pathway involved the reaction of two starting materials, glycine and formaldehyde, followed by a series of chemical transformations .

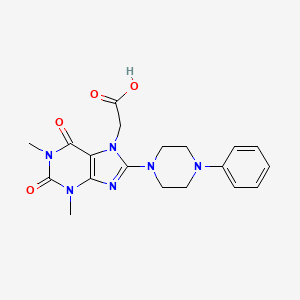

Molecular Structure Analysis

The molecular formula of 2-(Aminomethyl)benzimidazole dihydrochloride is C8H11Cl2N3 . The structure, properties, spectra, suppliers, and links for this compound can be found on ChemSpider .

Chemical Reactions Analysis

While specific chemical reactions involving 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride are not available, 2-(Aminomethyl)benzimidazole dihydrochloride has been used in the synthesis of other compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Aminomethyl)benzimidazole dihydrochloride include its molecular formula C8H11Cl2N3, its average mass 238.114 Da, and its monoisotopic mass 237.043564 Da .

科学的研究の応用

Enzymatic Inhibition and Antibacterial Activity

One notable application is in the realm of enzyme inhibition, particularly targeting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Research has shown that derivatives of dihydropyrimidinones, related to 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one, exhibit significant inhibitory activity against DHFR. These compounds are synthesized to explore their antibacterial efficacy and selectivity towards bacterial over human DHFR, indicating their potential in combating antibiotic-resistant strains (Wyss et al., 2003).

Structural and Supramolecular Chemistry

Another area of application is in the study of molecular and crystal structures. Compounds structurally related to 2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one have been analyzed to understand their electronic structures and hydrogen-bonded supramolecular assemblies. This research provides valuable insights into the polarization of electronic structures and the formation of intricate hydrogen-bonded networks, which are crucial for designing molecules with specific properties (Yépes et al., 2012).

Antitumor and Antifolate Agents

Dihydropyrimidinones have also been explored for their potential as antitumor agents and inhibitors of thymidylate synthase (TS) and DHFR. The design, synthesis, and biological evaluation of these compounds reveal their capability to inhibit both TS and DHFR effectively, demonstrating their promise in cancer therapy. The study highlights the significance of structural modifications on the biological activity and potency of these compounds against various tumor cells (Gangjee et al., 2009).

Synthesis and Biological Potential

Additionally, the synthetic pathways to create dihydropyrimidinones and their derivatives showcase the versatility of these compounds in medicinal chemistry. These pathways enable the generation of compounds with varied biological activities, including antimicrobial and antitumor properties. The comparison of physicochemical properties and biological potentials of these synthesized compounds provides a deeper understanding of their functionality and applications (Zadorozhny et al., 2010).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c1-4-2-6(10)9-5(3-7)8-4;;/h2H,3,7H2,1H3,(H,8,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPOYZKOKVLJAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride](/img/structure/B2681224.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2681225.png)

![4-{[(4-Methylphenyl)sulfonyl]phenylamino}-4,5-dihydrothiophene-1,1-dione](/img/structure/B2681228.png)

![4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2681229.png)

![6-(4-methoxyphenyl)-3-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2681230.png)

![(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine](/img/structure/B2681238.png)

![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2681239.png)

![7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2681244.png)